

Application Notes: Large-Scale Production of Disaccharides with Maltose Phosphorylase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Maltose phosphorylase

Cat. No.: B13384309

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Introduction

Maltose phosphorylase (MP), belonging to the glycoside hydrolase family 65, is a key enzyme in the reversible phosphorolysis of maltose into β -D-glucose-1-phosphate (β -G1P) and glucose.[1][2] This reversibility is pivotal for the enzymatic synthesis of novel disaccharides, offering a cost-effective and highly specific alternative to traditional chemical synthesis methods. The chemoenzymatic synthesis of disaccharides using **maltose phosphorylase** provides a powerful platform for producing a wide array of α -(1 \rightarrow 4)-glucosidic disaccharides with applications in food science, pharmaceuticals, and biotechnology.[3][4]

Technology Overview

The core of this technology lies in the reverse phosphorolysis reaction catalyzed by **maltose phosphorylase**. In this process, β -G1P serves as the glucosyl donor, which is transferred to a suitable acceptor molecule to form a new disaccharide. A significant advantage of this system is the potential for a one-pot reaction where maltose, a readily available and inexpensive substrate, is first phosphorolyzed to generate β -G1P in situ. This newly formed β -G1P then acts as the donor for the synthesis of the target disaccharide in the presence of a specific acceptor.[3] This approach circumvents the need for the costly synthesis and addition of β -G1P.

Maltose phosphorylase exhibits broad acceptor specificity, allowing for the synthesis of a diverse range of disaccharides. Acceptors can include various monosaccharides such as

glucose, glucosamine, N-acetyl-glucosamine, mannose, and xylose.[3]

Advantages of Enzymatic Synthesis

- **High Specificity:** Enzymatic synthesis allows for precise control over the glycosidic linkage, resulting in high-purity products with the desired stereochemistry.
- **Mild Reaction Conditions:** The reaction proceeds under mild conditions (e.g., physiological pH and moderate temperatures), avoiding the need for harsh chemicals and protecting groups often required in chemical synthesis.
- **Cost-Effectiveness:** The use of inexpensive substrates like maltose and the potential for enzyme recycling contribute to a more economical production process.[3]
- **Environmentally Friendly:** Enzymatic processes are generally more sustainable and generate less hazardous waste compared to chemical methods.

Applications

The disaccharides produced through this method have a wide range of potential applications:

- **Prebiotics:** Novel disaccharides can be designed to selectively promote the growth of beneficial gut bacteria.
- **Drug Development:** Glycosylated compounds often exhibit improved pharmacological properties, and this method provides a means to synthesize novel glycosides for drug discovery.
- **Food Industry:** Tailor-made disaccharides can be used as functional food ingredients, low-calorie sweeteners, or texturizing agents.
- **Cosmetics:** Certain glycosides possess moisturizing and other beneficial properties for skincare applications.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the production of disaccharides using **maltose phosphorylase** from different sources.

Table 1: Kinetic Parameters of **Maltose Phosphorylase**

Enzyme Source	Substrate	Apparent Km (mM)	Optimal pH	Optimal Temperature (°C)
Lactobacillus brevis	Maltose	0.9	6.5	36
Lactobacillus brevis	Phosphate	1.8	6.5	36
Bacillus sp. AHU2001	Maltose	Not specified	8.1	45

Table 2: Yields of Disaccharide Synthesis via Reverse Phosphorolysis

Donor Substrate	Acceptor Substrate (50 mM)	Enzyme Source	Product	Yield (%)
β -glucose 1-phosphate (50 mM)	Glucose	Lactobacillus acidophilus NCFM	α -D-glucopyranosyl-(1 \rightarrow 4)-D-glucopyranose	99
β -glucose 1-phosphate (50 mM)	Glucosamine	Lactobacillus acidophilus NCFM	α -D-glucopyranosyl-(1 \rightarrow 4)-D-glucosaminopyranose	80
β -glucose 1-phosphate (50 mM)	N-acetyl glucosamine	Lactobacillus acidophilus NCFM	α -D-glucopyranosyl-(1 \rightarrow 4)-N-acetyl-D-glucosaminopyranose	53
β -glucose 1-phosphate (50 mM)	Mannose	Lactobacillus acidophilus NCFM	α -D-glucopyranosyl-(1 \rightarrow 4)-D-mannopyranose	93
β -glucose 1-phosphate (50 mM)	Xylose	Lactobacillus acidophilus NCFM	α -D-glucopyranosyl-(1 \rightarrow 4)-D-xylopyranose	81
β -glucose 1-phosphate (50 mM)	L-fucose	Lactobacillus acidophilus NCFM	α -D-glucopyranosyl-(1 \rightarrow 4)-L-fucopyranose	13

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Disaccharides in a One-Pot Reaction

This protocol describes the synthesis of a novel disaccharide using maltose as the initial substrate and a selected monosaccharide as the acceptor.

Materials:

- **Maltose phosphorylase** (e.g., from *Lactobacillus acidophilus* NCFM)
- Maltose
- Acceptor monosaccharide (e.g., glucosamine)
- Sodium phosphate buffer (pH 7.0)
- Deionized water
- Reaction vessel with temperature and pH control

Procedure:

- Reaction Setup:
 - Prepare a reaction mixture containing 50 mM maltose and 50 mM of the acceptor monosaccharide in sodium phosphate buffer.
 - The final reaction volume will depend on the desired scale of production.
 - Equilibrate the reaction mixture to the optimal temperature for the **maltose phosphorylase** being used (e.g., 37°C).
- Enzyme Addition:
 - Add a predetermined amount of **maltose phosphorylase** to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically for large-scale production.

- Reaction Monitoring:
 - Monitor the progress of the reaction by taking samples at regular intervals.
 - Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the consumption of substrates (maltose and acceptor) and the formation of the product disaccharide.
- Reaction Termination:
 - Once the reaction has reached the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., heating at 80°C for 10 minutes) or by lowering the pH.
- Downstream Processing:
 - Proceed to Protocol 2 for the purification of the synthesized disaccharide.

Protocol 2: Large-Scale Purification of Synthesized Disaccharides

This protocol outlines a general procedure for the purification of the target disaccharide from the reaction mixture, which will contain residual monosaccharides, salts, and the enzyme.

Materials:

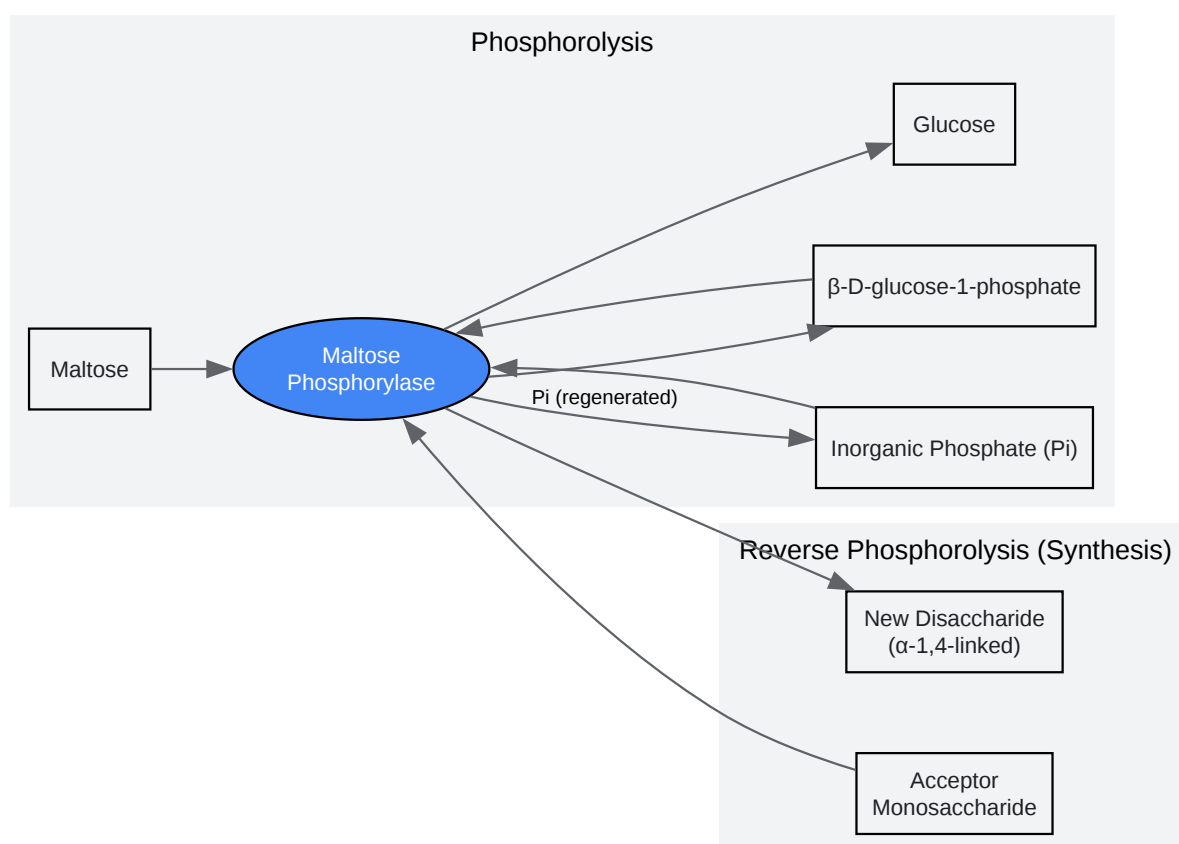
- Crude reaction mixture from Protocol 1
- Ion-exchange resin (e.g., DEAE-cellulose)
- Gel filtration chromatography column (e.g., Sephadex G-25)
- Elution buffers for chromatography
- Membrane filtration system (Nanofiltration)
- Lyophilizer

Procedure:

- Enzyme and Precipitate Removal:
 - Centrifuge the crude reaction mixture to pellet the heat-inactivated enzyme and any other precipitates.
 - Collect the supernatant containing the disaccharide product and residual sugars.
- Desalting and Monosaccharide Removal (Option A: Gel Filtration):
 - Equilibrate a gel filtration column (e.g., Sephadex G-25) with deionized water.
 - Load the supernatant onto the column.
 - Elute with deionized water. The disaccharide product will elute before the smaller monosaccharides and salts. Collect the fractions containing the purified disaccharide.
- Monosaccharide Removal (Option B: Nanofiltration):
 - Utilize a nanofiltration system with a membrane pore size selected to retain the disaccharide while allowing monosaccharides and salts to pass through. This can be a more efficient method for large-scale operations.[\[5\]](#)
- High-Purity Polishing (Ion-Exchange Chromatography):
 - For charged disaccharides (e.g., those containing glucosamine), ion-exchange chromatography can be used for further purification.
 - Equilibrate an anion-exchange column (e.g., DEAE-cellulose) with a low-concentration buffer.
 - Load the partially purified disaccharide solution onto the column.
 - Elute with a salt gradient to separate the target disaccharide from any remaining impurities.
- Final Product Concentration and Drying:

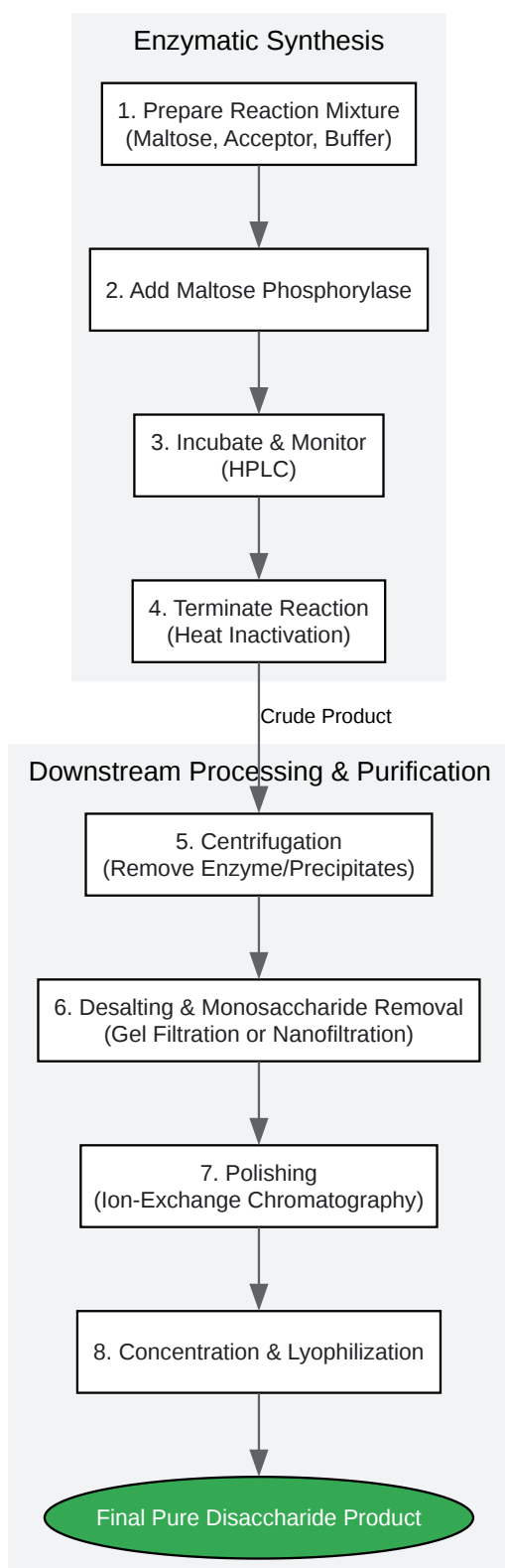
- Pool the pure fractions and concentrate the solution using rotary evaporation or a similar method.
- Lyophilize the concentrated solution to obtain the final disaccharide product as a stable powder.

Visualizations



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Caption: Enzymatic pathway of disaccharide synthesis.



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Caption: Workflow for disaccharide production.

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- To cite this document: BenchChem. [Application Notes: Large-Scale Production of Disaccharides with Maltose Phosphorylase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13384309#large-scale-production-of-disaccharides-with-maltose-phosphorylase]

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